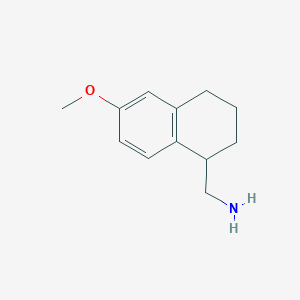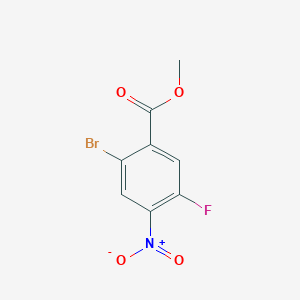
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, also known as 4-MPMAP, is a synthetic compound which has potential applications in scientific research. It has been studied for its ability to interact with biological systems, particularly those involved in the regulation of cell growth and development.
Scientific Research Applications
Antiprotozoal Activity
Research has indicated the synthesis and investigation of novel bis-benzamidino and tetrahydro-imidazo[1,2-a]pyridines derivatives, where key dinitrile intermediates were synthesized for their potent antiprotozoal activity. These compounds exhibited strong DNA binding affinity and showed significant in vitro activity against Trypanosoma brucei rhodesiense, with some being slightly more active than furamidine, highlighting their potential in treating protozoal infections (Ismail et al., 2008).
Antiviral Activity
Another study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, showcasing their antiviral activities. These compounds exhibited marked inhibition against retrovirus replication in cell culture, notably against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, suggesting their potential use as antiviral agents (Hocková et al., 2003).
Anticancer Properties
Research into pyrimidine-5-carbonitrile based compounds as potential anticancer agents revealed that a novel series linked to an aromatic moiety via an N-containing bridge showed significant cytotoxic activity against cancer cell lines. These compounds were found to induce apoptosis through PI3K/AKT axis inhibition, particularly in leukemia K562 cells, indicating their potential as anticancer therapies (El-Dydamony et al., 2022).
Corrosion Inhibition
A study on the corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid demonstrated that these compounds are effective mixed-type inhibitors, mainly cathodic. The study suggests the potential application of these derivatives in protecting metals from corrosion, highlighting the multifaceted uses of pyrimidine derivatives beyond biomedical applications (Ansari et al., 2015).
Synthesis of Heterocycles
The versatility of pyrimidine derivatives in the synthesis of heterocyclic compounds has been explored, demonstrating their utility in creating a variety of five and six-membered heterocycles with masked or unmasked aldehyde functionality. This synthesis potential underscores the chemical utility of pyrimidine derivatives in designing novel compounds for various applications (Mahata et al., 2003).
properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(methylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-20-17-14(11-19)16(12-6-8-13(24-2)9-7-12)22-18(23-17)15-5-3-4-10-21-15/h3-10H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFMFBGNLLYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)
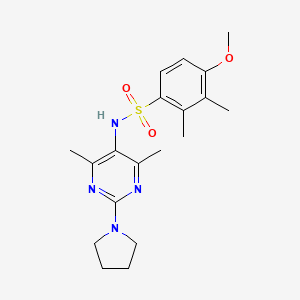
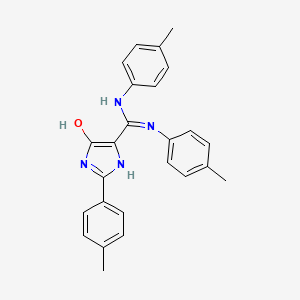
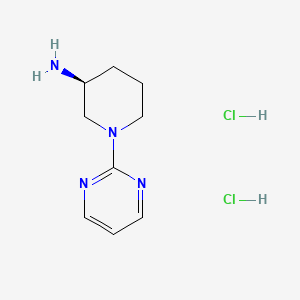
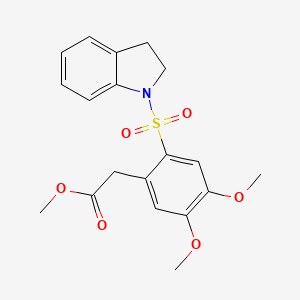
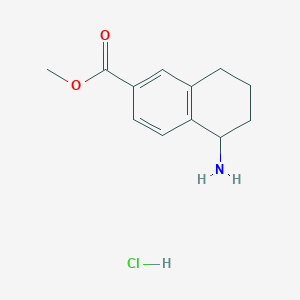
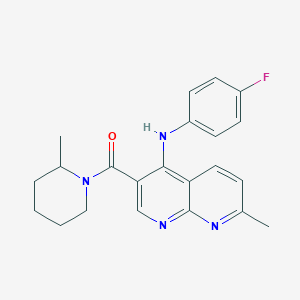
![2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2933309.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2933310.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2933313.png)
